molecular formula C7H12N2O2 B13629629 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B13629629
M. Wt: 156.18 g/mol
InChI Key: SHQKETHIXKQNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS: 1546282-91-0) is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₁₀N₂O₂, and it has a molecular weight of 142.16 g/mol . The compound is commercially available in quantities ranging from 50 mg to 500 mg, with prices starting at €857.00 for 50 mg . It is marketed as a versatile scaffold in drug discovery due to its constrained conformation, which enhances binding specificity in medicinal chemistry applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H12N2O2/c1-9-3-7(4-11-5-7)8-2-6(9)10/h8H,2-5H2,1H3

InChI Key

SHQKETHIXKQNEL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(COC2)NCC1=O

Origin of Product

United States

Preparation Methods

Synthesis of Spirocyclic Oxetane Intermediates

A key precursor in the synthesis is the 2-oxa-7-azaspiro[3.5]nonane system, which can be prepared via a sequence involving:

  • Reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine to form a diethyl ester intermediate
  • Reduction of the ester to a diol using lithium aluminum hydride
  • One-pot mesylation followed by ring closure to yield the oxetane ring

This sequence is summarized in Table 1 below:

Step Reagents and Conditions Product Yield (%) Notes
1 Diethyl malonate, sodium hydride, DMF, 80 °C N-tosyl-piperidine diethyl ester intermediate 83 Column chromatography purification
2 Lithium aluminum hydride reduction, THF, rt Diol intermediate 81 Quenched with ethanol and sodium potassium tartrate
3 Methanesulfonyl chloride, THF, ring closure Oxetane intermediate Not specified One-pot mesylation and cyclization

These steps provide a versatile oxetane-fused spirocyclic intermediate critical for further functionalization.

Functionalization and Formation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Following the formation of the oxetane intermediate, further synthetic steps include:

  • Removal of the tosyl protecting group to free the amine functionalities
  • Formation of the dihydrochloride salt to stabilize the compound for isolation and handling
  • Acetylation of aniline derivatives prepared from nitro precursors via reduction with iron and ammonium chloride

The acetylation step is sensitive to reaction conditions, as shown by the formation of ring-opened by-products when acetyl chloride is used, which can be minimized by using acetic anhydride in methanol to achieve high regioselectivity and yield (up to 90%).

Cyclization and Ring Fusion to Finalize the Spirocyclic Structure

The final step to obtain the fused spirocyclic system involves oxidative cyclization using oxidizing agents such as Oxone in formic acid. This reaction facilitates the formation of the tetracyclic benzimidazole fused with the spirocyclic oxetane, yielding the target compound in 74% isolated yield without requiring chromatographic purification.

Summary Table of Key Synthetic Steps

Synthetic Stage Reagents/Conditions Yield (%) Key Observations
Formation of diethyl ester intermediate Diethyl malonate, NaH, DMF, 80 °C 83 Column chromatography used
Reduction to diol Lithium aluminum hydride, THF, room temp 81 Quenching critical for workup
Mesylation and ring closure Methanesulfonyl chloride, THF Not specified One-pot reaction
Tosyl group removal Various deprotection methods Not specified Frees amine for further reactions
Acetylation of anilines Acetic anhydride in methanol 81-90 Avoids ring-opening by-products
Oxidative cyclization Oxone in formic acid 74 Efficient ring fusion, no chromatography

Analytical and Experimental Notes

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of intermediates and final products.
  • X-ray crystallography has been used to definitively establish the structure of key intermediates and the final fused spirocyclic compound.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to optimize yields and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Derivatives

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (CAS: 1544660-20-9)
  • Molecular Weight : 156.18 g/mol (vs. 142.16 for the 8-methyl analog) .
  • Key Difference: Methyl substitution at the 6-position instead of the 8-position.
  • Synthesis: Not explicitly detailed in the evidence, but similar methods (e.g., catalytic hydrogenation) are likely used .
9-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
  • Synthesis : Prepared via Zn/AcOH-mediated deprotection or samarium iodide reduction, highlighting divergent synthetic routes compared to the 8-methyl derivative .
5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride (CAS: 2361644-54-2)
  • Molecular Weight : 215.1 g/mol (due to hydrochloride salt formation).
  • Key Difference : Salt form enhances aqueous solubility, critical for in vitro assays. Purity ≥95% .
tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
  • Key Difference : Incorporation of a Boc (tert-butoxycarbonyl) protecting group, improving stability during synthesis. Priced at ¥5,140.00/g .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Price (50 mg) Key Feature
8-Methyl derivative (Target) 142.16 Not reported €857.00 Compact spirocyclic core
6-Methyl derivative 156.18 Not reported Not listed Altered substitution position
9-Benzyl derivative ~260 (estimated) Low (hydrophobic) Not listed Enhanced lipophilicity
Dihydrochloride salt 215.1 High (aqueous) €804.00 Improved solubility
Boc-protected analog ~240 (estimated) Organic solvents ¥5,140.00 Synthetic versatility

Q & A

Q. What are the established synthetic routes for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors containing nitrogen and oxygen atoms. For example, chloroacetyl chloride and a base in a solvent are used in stepwise reactions under controlled temperatures (40–60°C) to form the spirocyclic core. Reagent stoichiometry and solvent polarity (e.g., dichloromethane vs. THF) critically influence yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the compound ≥95% purity .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving the 3D spirocyclic conformation . Complementary techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methyl group placement and ring junction protons.
  • HRMS : To confirm molecular weight (142.16 g/mol) and fragmentation patterns .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) resolves polar impurities. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances crystalline purity, with monitoring via TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the lactam carbonyl, predicting susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) further assess binding affinity with biological targets like proteases .

Q. What experimental design mitigates conflicting spectral data between batches?

Contradictions in 1H^1H-NMR shifts (e.g., δ 3.2–3.5 ppm for methylene protons) may arise from conformational flexibility. Solutions include:

  • Variable-temperature NMR : To observe dynamic puckering effects.
  • 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm through-space interactions .

Q. How does the spirocyclic scaffold influence biological activity compared to non-spiro analogs?

The rigid spiro structure enhances metabolic stability and target selectivity. For example, replacing a linear lactam with this scaffold increases protease inhibition (IC50 from 12 µM to 0.8 µM) due to reduced entropic penalty upon binding .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer solutions : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.
  • LC-MS monitoring : Track degradation products (e.g., ring-opening via hydrolysis) over 72 hours .

Q. What crystallographic parameters are critical for refining the spirocyclic structure?

  • Puckering amplitude (q) : Use Cremer-Pople coordinates to quantify ring distortion (e.g., q₂ = 0.45 Å for the oxa-diaza ring) .
  • Thermal displacement parameters (B-factors) : Ensure < 5 Ų for non-hydrogen atoms to validate structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.